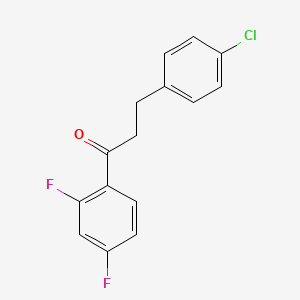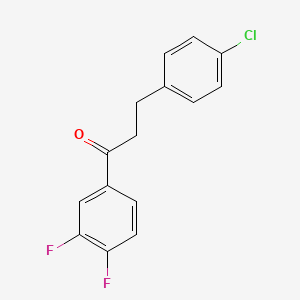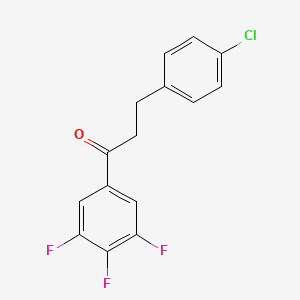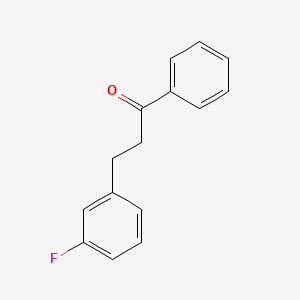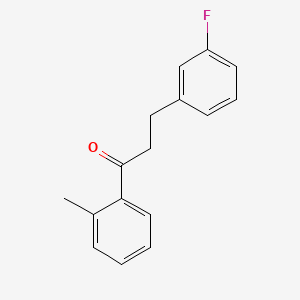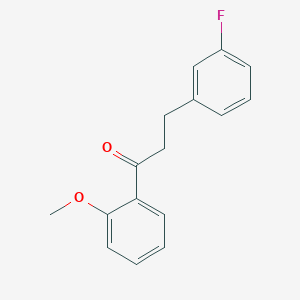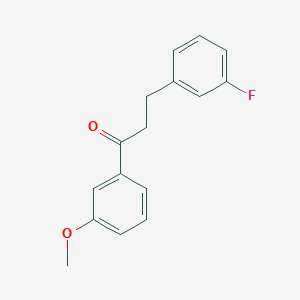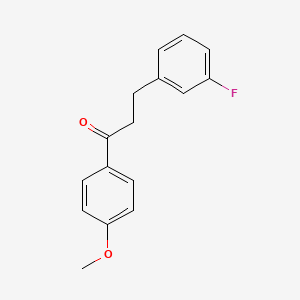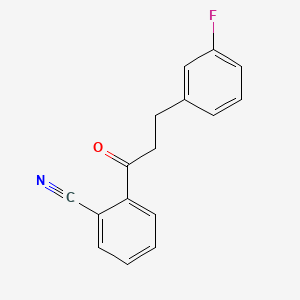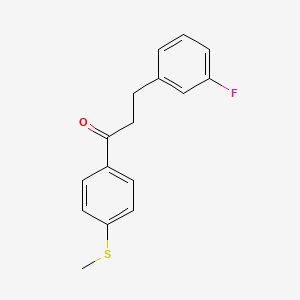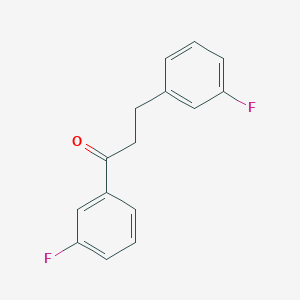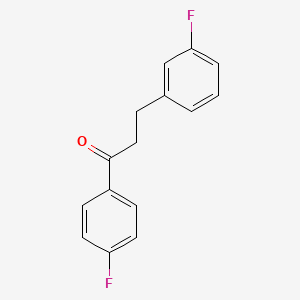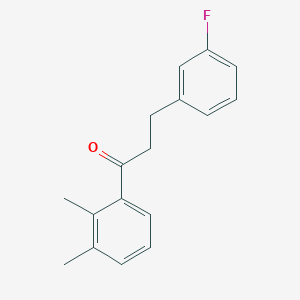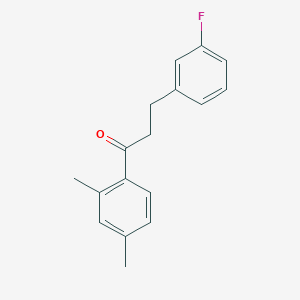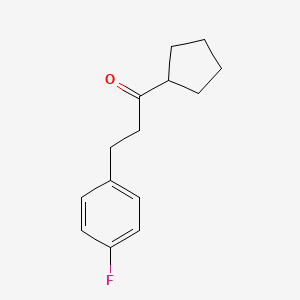
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is a chemical compound with the molecular formula C14H17FO . It has a molecular weight of 220.29 . This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is 1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Applications De Recherche Scientifique
Cyclization and Synthesis of Quinolins
- Cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives leads to the selective formation of quinolin-8-ols and tetrahydroquinolin-8-ols, which are useful in synthesizing complex organic compounds. The process involves single electron transfer and the generation of alkylideneaminyl radical intermediates (Uchiyama et al., 1998).
Synthesis of Novel Ketamine Derivatives
- A study on the development of ketamine derivatives reports the synthesis of a novel fluoroderivative of ketamine, showing the potential for new medicinal applications. The synthesis process includes reactions with Grignard reagents and bromination, demonstrating the versatility of such compounds (Moghimi et al., 2014).
Neuroleptic Activity Exploration
- Research on butyrophenone analogs, partially including a cyclopentane ring, explores the potential neuroleptic activity of trans-(2-aminomethyl)cyclopentyl aryl ketones. This highlights the relevance of these compounds in the development of new neuroleptic drugs (Caamaño et al., 1987).
Chemical Precursor Identification
- Identification of a suspected chemical precursor of 2-fluorodeschloroketamine, a derivative of ketamine, demonstrates the use of cyclopentyl 2-(4-fluorophenyl)ethyl ketone in forensic and analytical chemistry. This research aids in the understanding of chemical decomposition pathways and supports legal and safety evaluations (Luo et al., 2022).
Synthesis of Potential Protein Kinase Inhibitors
- The synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene from cyclopentanone, aimed at investigating the role of pyridyl-substituted heterocycles as potential p38 mitogen-activated protein kinase inhibitors, exemplifies the application of these compounds in medicinal chemistry (Thaher et al., 2008).
Semiconductor Surface Reactions
- A study on the reaction of unsaturated ketones on semiconductor surfaces provides insights into the selectivity and competition of organic reactions in technological applications. This research is significant for semiconductor manufacturing and material science (Wang et al., 2002).
Asymmetric Synthesis Applications
- The reaction tuning of cyclopentyl organometallic reagents with aliphatic ketones showcases the application in asymmetric synthesis of important medicinal compounds. This highlights the role of such compounds in developing new pharmaceuticals (Roy et al., 2009).
Synthesis and Properties of Polymers
- Research on the synthesis of high molecular weight polyaryletherketones, using compounds like bis-4-halogenophenyl ketones, demonstrates the relevance in polymer science, particularly in creating materials with desirable physical properties (Attwood et al., 1981).
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURTFKEGXQUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644608 |
Source


|
| Record name | 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone | |
CAS RN |
898768-90-6 |
Source


|
| Record name | 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

